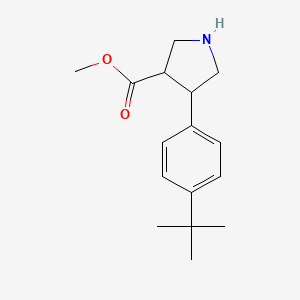
Methyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic and pharmacodynamic properties of drugs . The presence of the tert-butylphenyl group in the compound adds steric hindrance, which can influence its biological activity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Michael addition reaction, where a carboxylate-substituted enone reacts with nitroalkanes to form pyrrolidine-3-carboxylic acid derivatives . The reaction conditions often include the use of organocatalysts to achieve high enantioselectivity .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using flow microreactor systems. These systems allow for a more efficient, versatile, and sustainable production process compared to traditional batch methods . The use of microreactors can enhance reaction rates, improve yields, and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tert-butylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can enhance the binding affinity of the compound to its target proteins, leading to improved biological activity . The tert-butylphenyl group can influence the compound’s stability and metabolic profile, potentially reducing metabolic degradation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolizines: These compounds share the pyrrolidine ring but have different substituents, leading to varied biological activities.
Pyrrolidine-2-one: This derivative has a carbonyl group at the 2-position, which can alter its reactivity and biological properties.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups, making them more reactive in certain chemical reactions.
Uniqueness
Methyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate is unique due to the presence of the tert-butylphenyl group, which provides steric hindrance and can enhance the compound’s stability and biological activity . This makes it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C16H23NO2 |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
methyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C16H23NO2/c1-16(2,3)12-7-5-11(6-8-12)13-9-17-10-14(13)15(18)19-4/h5-8,13-14,17H,9-10H2,1-4H3 |
InChI Key |
PQDOMCAJXCXMHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CNCC2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


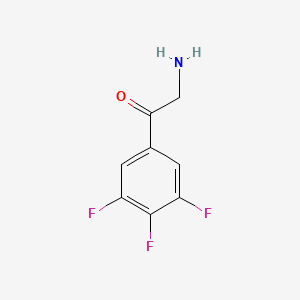
![2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13623362.png)
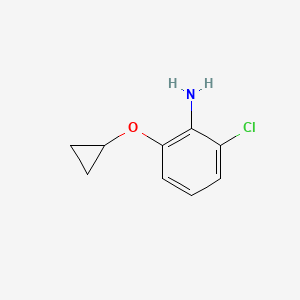
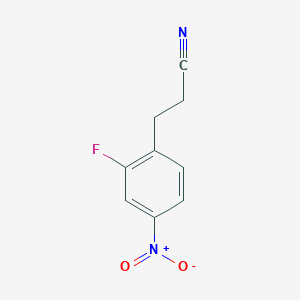
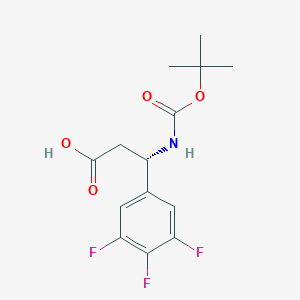
![(1R,5S)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13623387.png)

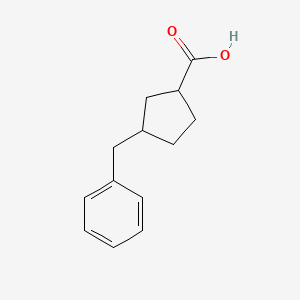
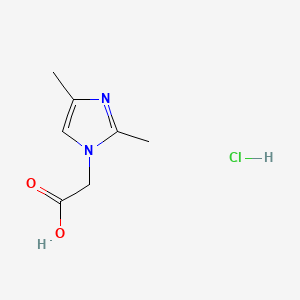
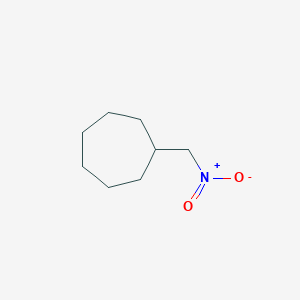
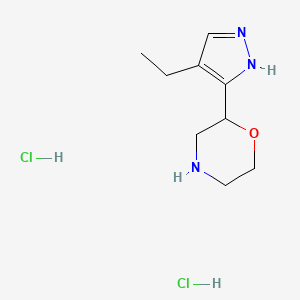
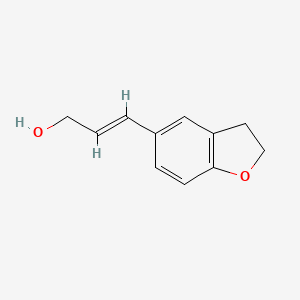
![Ethyl 2-(3h-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B13623423.png)
![1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13623424.png)
